2-Isopropenylnaphthalene

Descripción general

Descripción

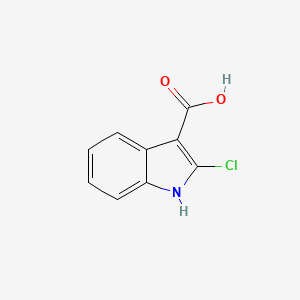

2-Isopropenylnaphthalene is a chemical compound with the molecular formula C13H12 . It has a molecular weight of 168.23 . It is used in scientific research and has diverse applications in fields like organic synthesis, pharmaceuticals, and material science.

Molecular Structure Analysis

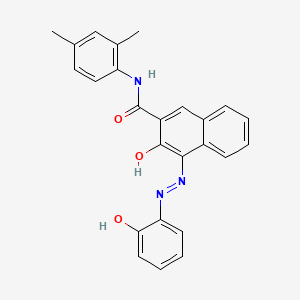

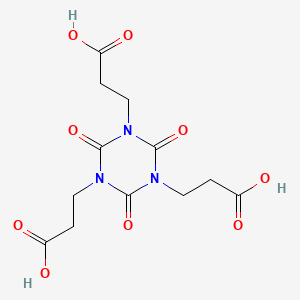

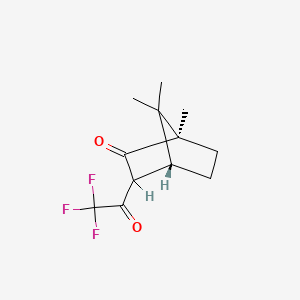

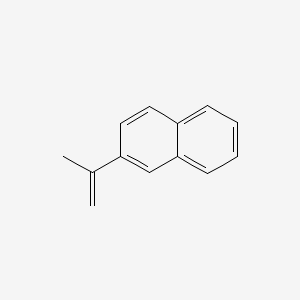

The molecular structure of this compound consists of a naphthalene ring with an isopropenyl group attached to it . The InChI code for this compound is 1S/C13H12/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3 .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.0±0.1 g/cm³ . The boiling point is 268.2±0.0 °C at 760 mmHg . The flash point is 109.7±8.9 °C and 123.5 . It has a molar refractivity of 58.3±0.3 cm³ .

Aplicaciones Científicas De Investigación

Polymerization and Polymer Properties

2-Isopropenylnaphthalene (2-IPN) has been extensively studied for its polymerization characteristics. Cunningham and Colvin (1992) conducted research on the anionic polymerization and polymer properties of 2-IPN, finding that it can be effectively polymerized with sec-butyllithium initiator in toluene. The study determined the equilibrium monomer concentrations, enthalpy, entropy, and absolute ceiling temperature for the polymerization of 2-IPN. Additionally, they measured the densities of the polymers and calculated their solubility parameters, providing valuable information for the material science field (Cunningham & Colvin, 1992).

Copolymerization with Butadiene

Engel and Schulz (1983) explored the anionic polymerization of 2-IPN at -78°C using n-butyllithium as an initiator. Their work demonstrated the ability to create diblock copolymers of poly(this compound-b-butadiene) by adding 1,3-butadiene to the polymerization mixture. The study also examined the microstructures of the butadiene block in these copolymers, revealing insights into the potential for creating diverse polymer materials (Engel & Schulz, 1983).

Dimerization and Structural Studies

Bunel, Brigodiot, and Maréchal (1978) focused on the dimerization of 1-Isopropenylnaphthalene, a closely related compound. Their research provided a structural study of the dimer, which was established through X-ray diffractometry and NMR. This study contributes to understanding the fundamental chemical behavior of isopropenylnaphthalene derivatives (Bunel, Brigodiot, & Maréchal, 1978).

Luminescence in Polymerized Forms

Holden et al. (1983) investigated the luminescence of anionically polymerized poly(this compound) (PIPN), finding it forms excimers more readily than other known polymers. The study highlights the unique photophysical properties of PIPN, which could have implications for applications in optoelectronics or as fluorescence markers (Holden et al., 1983).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with various proteins or enzymes in the body.

Mode of Action

It is known to undergo anionic polymerizations with butyllithium in toluene . This process involves the formation of a polymer chain, which can interact with its environment in various ways. The styrene comonomer can act as an “in-situ” capping agent to prevent the depolymerization of 2-Isopropenylnaphthalene sequence in the backbone of the copolymer .

Biochemical Pathways

It is known to be involved in the production of hydroperoxides, which are key intermediates in hydrocarbon oxidations . These hydroperoxides can be further oxidized to various end-products .

Result of Action

It is known to be involved in the production of hydroperoxides, which can have various effects on cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its polymerization process is known to be affected by temperature, with a low ceiling temperature of 23.9°C, and a low polymerization temperature at 5°C . Additionally, the addition of solvating agents such as tetrahydrofuran (THF) or dimethoxyethane can increase the polymer yield . The photophysics of this compound can also be affected by the chromophore environment .

Propiedades

IUPAC Name |

2-prop-1-en-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCUXNXTHQXICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190600 | |

| Record name | 2-(1-Methylvinyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3710-23-4 | |

| Record name | 2-Isopropenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylvinyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylvinyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ68AE3SV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the challenges associated with the cationic polymerization of 2-Isopropenylnaphthalene?

A1: Cationic polymerization of this compound primarily yields a mixture of dimers, trimers, and tetramers, with no significant formation of high molecular weight polymers. []

Q2: How does anionic polymerization compare in the context of this compound polymerization?

A2: Anionic polymerization proves to be a more effective method for polymerizing this compound. This technique allows for the synthesis of polymers with molecular weights ranging from 10,000 to 300,000 g/mol. These polymers exhibit high glass transition temperatures around 220 °C and melting points around 280 °C. []

Q3: What is the significance of "living polymer" techniques in this compound polymerization?

A3: "Living polymer" techniques, specifically anionic living polymerization, are crucial for synthesizing block copolymers of this compound. This approach enables the controlled sequential addition of different monomers, resulting in well-defined block structures. [, ]

Q4: Can you elaborate on the use of butyllithium in the anionic polymerization of this compound?

A4: Butyllithium serves as an effective initiator for the anionic polymerization of this compound, especially in solvents like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). This method typically results in the formation of living polymers, which remain reactive and allow for further modification or block copolymerization. [, ]

Q5: What happens to the living poly(this compound) at temperatures above 0 °C?

A5: When heated above 0 °C, solutions containing living poly(this compound) undergo an irreversible color change from deep green to reddish-brown. This color shift indicates a spontaneous deactivation of the living polymer chains. []

Q6: What insights do end-capping reactions provide about deactivated poly(this compound)?

A6: End-capping reactions, particularly with anthracene derivatives, offer valuable information about the structure and reactivity of deactivated poly(this compound) species present in the reddish-brown solutions. []

Q7: How is hexamethylcyclotrisiloxane (D3) utilized in conjunction with poly(this compound)?

A7: Hexamethylcyclotrisiloxane (D3) is used in block copolymerization with living poly(this compound) to create A-B block copolymers. These copolymers can be further coupled to form A-B-B-A block copolymers by using a coupling agent like dichlorodimethylsilane. []

Q8: How does the molecular weight distribution of poly(this compound) affect its application in electron beam resists?

A9: Narrow molecular weight distribution in poly(this compound) is crucial for its application as a negative electron-beam resist. Broader distributions can negatively impact the resist's sensitivity and resolution. []

Q9: What is the role of chloromethylation in modifying the properties of poly(this compound) for resist applications?

A10: Chloromethylation of poly(this compound) enhances its sensitivity as an electron beam resist, although it might slightly broaden the molecular weight distribution. This modification allows for the fabrication of high-resolution patterns with linewidths of 0.1 μm or less. []

Q10: What advantages does chloromethylated poly(this compound) offer as a negative electron-beam resist?

A11: Chloromethylated poly(this compound) demonstrates high dry-etching durability and excellent thermal stability, making it well-suited for resist applications. These properties stem from the presence of aromatic rings in its structure and its high glass transition temperature (230 °C). []

Q11: How does the presence of the this compound unit in copolymers influence their photophysical properties?

A12: Copolymers incorporating this compound units, such as those with maleic acid, exhibit unique photophysical behavior in solution. Their fluorescence spectra reveal emissions characteristic of both the individual monomer and excimer formations, suggesting interactions between the naphthalene chromophores. []

Q12: Can you describe the fluorescence characteristics of a block copolymer containing this compound and methacrylic acid in methanol?

A14: This block copolymer, when dissolved in methanol, displays two distinct emission bands in its fluorescence spectrum. The band around 342 nm is attributed to monomer emission from the this compound units, while the band around 387 nm corresponds to excimer formation. []

Q13: How does temperature affect the fluorescence of the this compound-methacrylic acid block copolymer in methanol?

A15: Temperature significantly impacts the ratio of excimer to monomer emission intensity (Ie/Im) for this block copolymer in methanol. The Ie/Im ratio shows a generally increasing trend with temperature, suggesting enhanced excimer formation at higher temperatures. This observation is attributed to changes in the polymer chain conformation and solvent interactions as temperature varies. []

Q14: What specific conformational changes in the this compound-methacrylic acid block copolymer are suggested by the fluorescence data in ethanol?

A16: Fluorescence studies of this block copolymer in ethanol indicate a conformational transition around 35 °C. Below this temperature, the polymer chains are likely in a more compact form, limiting excimer formation. As the temperature rises above 35 °C, the polymer chains adopt a more expanded conformation, facilitating closer interactions between this compound units and leading to increased excimer emission. []

Q15: How are cyclic polystyrene-polyisoprene catenated copolymers synthesized using this compound?

A17: this compound plays a key role in creating catenated copolymers by providing sites for controlled cyclization. Short segments of poly(this compound) are incorporated into cyclic polystyrene chains. These naphthalene-containing segments are then selectively radical-anionized, facilitating the subsequent cyclization of telechelic polyisoprene around the polystyrene chains. []

Q16: How is the formation of these catenated copolymers confirmed?

A18: The formation of catenated copolymers, with cyclic polyisoprene intertwined with cyclic polystyrene containing poly(this compound) segments, is verified using size-exclusion chromatography. A UV detector set at a wavelength of 320 nm, specific for naphthalene absorption, confirms the presence of these units within the larger copolymer structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[2-(diphenylphosphino)ethyl]phosphine](/img/structure/B1580798.png)